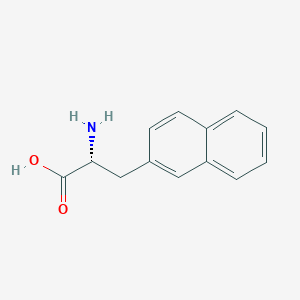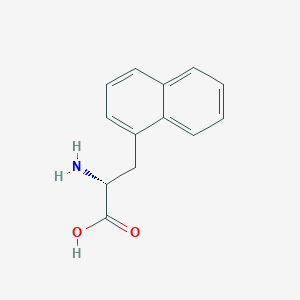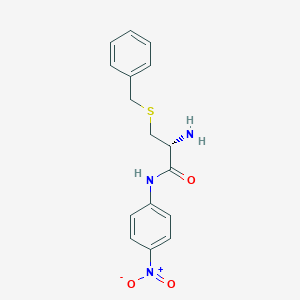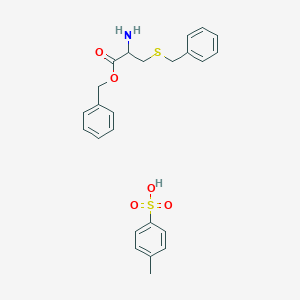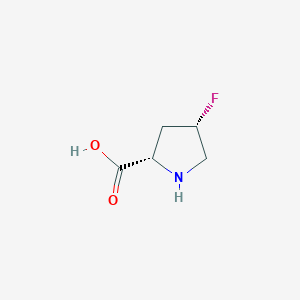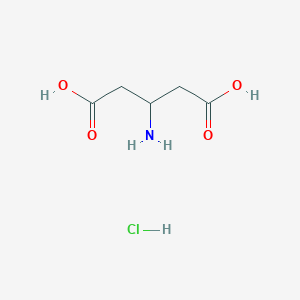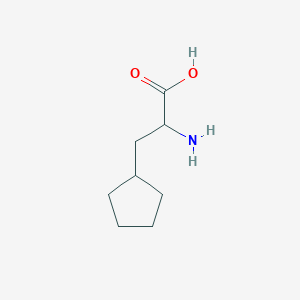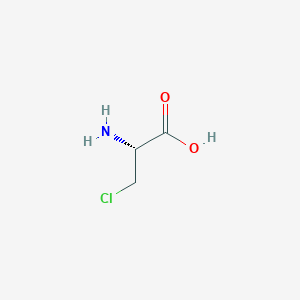
alpha-Méthyltryptophane
Vue d'ensemble
Description
L'alpha-méthyltryptophane est un analogue synthétique de l'acide aminé naturel tryptophane. Il est connu pour son rôle dans l'étude des systèmes sérotoninergiques du cerveau et a été utilisé comme traceur en tomographie par émission de positons (TEP) pour mesurer la synthèse de la sérotonine dans le cerveau . Ce composé est également exploré pour ses applications thérapeutiques potentielles, en particulier dans la recherche sur le cancer .
Applications De Recherche Scientifique
Alpha-methyltryptophan has several scientific research applications:
Neurochemistry: It is used as a tracer to study brain serotonergic systems and measure serotonin synthesis using PET imaging.
Cancer Research: It has been identified as a blocker of the amino acid transporter SLC6A14, inducing autophagy and apoptosis in SLC6A14-positive breast and colon cancer cells.
Drug Delivery: It is explored for developing transporter-targeted prodrugs, enhancing drug delivery systems, particularly in ocular treatments.
Tumor Therapy: It is used in sonodynamic tumor therapy by inducing glutamine deprivation and cascading thrombosis.
Mécanisme D'action
Alpha-Methyltryptophan, also known as (S)-2-Amino-3-(1H-indol-3-yl)-2-methylpropanoic acid, is a derivative of the essential amino acid tryptophan . This compound has been studied for its potential therapeutic effects and its role in various biochemical pathways .
Target of Action
Alpha-Methyltryptophan primarily targets the serotonergic system in the brain . It is known to interact with the amino acid transporter ATBo, whose expression is upregulated in cancer .
Mode of Action
Alpha-Methyltryptophan is a poor substrate for monoamine oxidase A due to the methyl substituent at the alpha carbon . This property prolongs its half-life, allowing it to reach the brain and enter the central nervous system . Once in the brain, it is converted to alpha-methylserotonin .
Biochemical Pathways
Tryptophan, the parent compound of Alpha-Methyltryptophan, is metabolized via three pathways: the serotonin pathway, the kynurenine pathway, and the indole pathway . Alpha-Methyltryptophan is involved in the serotonin pathway, where it is converted to alpha-methylserotonin .
Pharmacokinetics
Alpha-Methyltryptophan is known to provide substantive amounts of alpha-methylserotonin to the brain for many days . .
Result of Action
The conversion of Alpha-Methyltryptophan to alpha-methylserotonin in the brain can influence the serotonergic system . This could potentially have effects on mood, sleep, appetite, and other physiological functions regulated by serotonin.
Action Environment
The action of Alpha-Methyltryptophan can be influenced by various environmental factors. For instance, acute stress may increase brain tryptophan availability, potentially affecting the action of Alpha-Methyltryptophan
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Alpha-Methyltryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a vital role in the regulation of mood, sleep, appetite, and other functions . It is a substrate for the enzyme tryptophan hydroxylase, which converts it into 5-hydroxytryptophan, a precursor of serotonin . The interaction between Alpha-Methyltryptophan and these enzymes is crucial for maintaining the balance of serotonin in the brain .
Cellular Effects
The effects of Alpha-Methyltryptophan on cells are primarily related to its role in serotonin synthesis. By influencing the production of serotonin, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, serotonin is known to regulate cell growth and differentiation, and it also plays a role in the function of immune cells .
Molecular Mechanism
At the molecular level, Alpha-Methyltryptophan exerts its effects through its interactions with enzymes involved in serotonin synthesis. It is a substrate for tryptophan hydroxylase, which converts it into 5-hydroxytryptophan . This conversion is a key step in the synthesis of serotonin, and it is regulated by various factors, including the availability of Alpha-Methyltryptophan and the activity of tryptophan hydroxylase .
Temporal Effects in Laboratory Settings
The effects of Alpha-Methyltryptophan can change over time in laboratory settings. For instance, its conversion into 5-hydroxytryptophan by tryptophan hydroxylase can be influenced by various factors, including the concentration of Alpha-Methyltryptophan and the activity of the enzyme . Long-term studies have shown that changes in these factors can lead to alterations in serotonin synthesis and, consequently, in the effects of Alpha-Methyltryptophan .
Dosage Effects in Animal Models
The effects of Alpha-Methyltryptophan can vary with different dosages in animal models. For instance, low doses may have minimal effects on serotonin synthesis, while high doses can lead to a significant increase in the production of this neurotransmitter . High doses of Alpha-Methyltryptophan can also lead to adverse effects, such as serotonin syndrome, a condition characterized by symptoms like agitation, restlessness, confusion, and rapid heart rate .
Metabolic Pathways
Alpha-Methyltryptophan is involved in the metabolic pathway of serotonin synthesis. It is converted into 5-hydroxytryptophan by the enzyme tryptophan hydroxylase, and this product is then converted into serotonin by the enzyme aromatic L-amino acid decarboxylase . These reactions are part of the larger metabolic pathway of tryptophan metabolism, which also involves other enzymes and cofactors .
Transport and Distribution
The transport and distribution of Alpha-Methyltryptophan within cells and tissues are crucial for its function. It is transported into cells via amino acid transporters, and once inside the cell, it is distributed to various compartments where it can be converted into 5-hydroxytryptophan . The distribution of Alpha-Methyltryptophan can influence its availability for serotonin synthesis and, consequently, its effects on cellular function .
Subcellular Localization
The subcellular localization of Alpha-Methyltryptophan is primarily in the cytoplasm, where it is converted into 5-hydroxytryptophan by tryptophan hydroxylase . This enzyme is located in the cytoplasm, and the product of the reaction, 5-hydroxytryptophan, is then transported into synaptic vesicles, where it is converted into serotonin . The localization of Alpha-Methyltryptophan in the cytoplasm is crucial for its role in serotonin synthesis .
Méthodes De Préparation
L'alpha-méthyltryptophane peut être synthétisé par plusieurs voies. Une méthode courante implique la condensation nitroaldol entre l'indole-3-carboxaldéhyde et le nitroéthane sous catalyse de l'acétate d'ammonium, produisant le 1-(3-indolyl)-2-nitropropène-1, qui peut ensuite être réduit en utilisant un agent réducteur tel que l'hydrure de lithium et d'aluminium . Une autre méthode implique la condensation entre l'indole-3-acétone et l'hydroxylamine, suivie de la réduction de la cétoxime obtenue avec l'hydrure de lithium et d'aluminium .
Analyse Des Réactions Chimiques
L'alpha-méthyltryptophane subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différents dérivés, tels que l'alpha-méthyl-sérotonine.
Substitution : Il peut subir des réactions de substitution, en particulier au niveau du cycle indole.
Les réactifs courants utilisés dans ces réactions incluent l'hydrure de lithium et d'aluminium pour la réduction et divers agents oxydants pour l'oxydation. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'this compound a plusieurs applications dans la recherche scientifique :
Recherche sur le cancer : Il a été identifié comme un bloqueur du transporteur d'acides aminés SLC6A14, induisant l'autophagie et l'apoptose dans les cellules cancéreuses du sein et du côlon SLC6A14-positives.
Administration de médicaments : Il est exploré pour le développement de promédicaments ciblés par les transporteurs, améliorant les systèmes d'administration de médicaments, en particulier dans les traitements oculaires.
Thérapie tumorale : Il est utilisé dans la sonodynamique tumorale en induisant la privation de glutamine et la thrombose en cascade.
Mécanisme d'action
L'this compound agit en bloquant le transporteur d'acides aminés SLC6A14, entraînant une famine en acides aminés dans les cellules cancéreuses. Ce blocage entraîne une diminution de la signalisation mTOR, comme en témoigne la diminution de la phosphorylation de S6 et de la kinase S6 . La réponse initiale à ce traitement est l'induction de l'autophagie, suivie de l'apoptose lorsque l'autophagie est inhibée .
Comparaison Avec Des Composés Similaires
L'alpha-méthyltryptophane est similaire à d'autres dérivés du tryptophane, tels que l'alpha-méthyltryptamine. Les deux composés ont un substituant méthyle sur le carbone alpha, ce qui les rend relativement de mauvais substrats pour la monoamine oxydase A, prolongeant ainsi leur demi-vie et leur permettant d'atteindre le cerveau . L'this compound est unique dans son action spécifique sur le transporteur SLC6A14, ce qui en fait un outil précieux dans la recherche sur le cancer .
Les composés similaires comprennent :
Alpha-méthyltryptamine : Un médicament psychédélique, stimulant et entactogène de la classe des tryptamines.
Tryptophane : Le précurseur naturel de l'acide aminé sérotonine.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350250 | |
| Record name | alpha-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16709-25-4 | |
| Record name | alpha-Methyl-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: αMT acts primarily as an inhibitor of specific amino acid transporters, particularly SLC6A14 (ATB0,+). This transporter is responsible for the uptake of a broad range of amino acids, including essential ones. By blocking SLC6A14, αMT can induce amino acid starvation in cells that rely on this transporter for their nutritional needs [, ].
A: αMT treatment of SLC6A14-positive cancer cells can lead to: * Upregulation of asparagine synthetase and CHOP, indicating amino acid starvation [].* Decreased mTOR signaling, evidenced by reduced phosphorylation of S6 and S6kinase, highlighting interference with nutrient sensing pathways [].* Induction of autophagy, observed through microscopic examination and biochemical markers [].* Apoptosis, particularly when autophagy is inhibited [].
A: αMT can be metabolized to α-methylserotonin (αM5HT) in vivo [, ]. This metabolite can accumulate in the brain and pineal gland, exhibiting a diurnal rhythm similar to serotonin []. While αMT itself doesn't directly inhibit serotonin synthesis, its conversion to αM5HT and potential interactions with serotonin receptors add complexity to its effects on serotonergic systems. [, , , ]
ANone: The molecular formula of α-methyltryptophan is C12H14N2O2. Its molecular weight is 218.25 g/mol.
A: The α-methyl group is crucial for αMT's inhibitory activity on SLC6A14. Unlike tryptophan, which is a substrate for this transporter, αMT acts as a blocker. This difference in activity highlights the importance of the α-methyl group in determining how the molecule interacts with the transporter's binding site [, ].
A: Research on "dipeptoid" analogs of CCK, which incorporate α-methyltryptophan as a key structural element, demonstrates the impact of structural modifications. For instance, compounds with specific modifications at the C-terminus, while retaining the crucial α-methyltryptophan and adamantyloxycarbonyl moieties, exhibited improved pharmacokinetic properties, including enhanced oral bioavailability and brain penetration [, , ].
ANone: αMT shows promise as:* A tool to study SLC6A14: Its ability to block this transporter makes it valuable for investigating the role of SLC6A14 in cancer cell growth and survival. * A potential anticancer agent: By inducing amino acid starvation, αMT can inhibit the growth of SLC6A14-positive cancer cell lines in vitro and potentially in vivo. * A lead compound: Further research can focus on developing more potent and selective SLC6A14 inhibitors based on the αMT scaffold.
A: αMT has been explored as a tool in:* Investigating serotonin synthesis: Its ability to be converted to αM5HT allows researchers to study serotonin pathways [, , ].* Studying insect physiology: αMT has been used to manipulate serotonin levels in insects, revealing its roles in behavior, such as aggression and escape responses [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


